
N-tert-Butyl-N'-methyl-P-phenylphosphonic diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyl-N’-methyl-P-phenylphosphonic diamide is an organophosphorus compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phosphonic diamide group, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N’-methyl-P-phenylphosphonic diamide typically involves the reaction of tert-butylamine, methylamine, and phenylphosphonic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of tert-butylamine with phenylphosphonic dichloride: This step involves the nucleophilic substitution of one of the chlorine atoms in phenylphosphonic dichloride by tert-butylamine.
Reaction of the intermediate with methylamine: The intermediate formed in the first step undergoes a second nucleophilic substitution with methylamine, resulting in the formation of N-tert-Butyl-N’-methyl-P-phenylphosphonic diamide.
Industrial Production Methods
Industrial production of N-tert-Butyl-N’-methyl-P-phenylphosphonic diamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Butyl-N’-methyl-P-phenylphosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic diamide group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines are employed under mild to moderate conditions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonic diamides.
Applications De Recherche Scientifique
N-tert-Butyl-N’-methyl-P-phenylphosphonic diamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer production.
Mécanisme D'action
The mechanism of action of N-tert-Butyl-N’-methyl-P-phenylphosphonic diamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The phosphonic diamide group plays a crucial role in these interactions, facilitating the formation of stable complexes with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-Butyl-N’-methyl-P-phenylphosphonic diamide: Unique due to its specific substitution pattern and reactivity.
N-tert-Butyl-N’-methyl-P-mesitylphosphonic diamide: Similar structure but with a mesityl group instead of a phenyl group.
N-tert-Butyl-N’-methyl-P-phenylphosphonamidic diamide: Contains an additional amide group, altering its reactivity and applications.
Uniqueness
N-tert-Butyl-N’-methyl-P-phenylphosphonic diamide stands out due to its balanced reactivity and stability, making it suitable for a wide range of applications. Its unique substitution pattern allows for specific interactions with molecular targets, enhancing its utility in research and industrial applications.
Propriétés
Numéro CAS |
111783-65-4 |
|---|---|
Formule moléculaire |
C11H19N2OP |
Poids moléculaire |
226.25 g/mol |
Nom IUPAC |
2-methyl-N-[methylamino(phenyl)phosphoryl]propan-2-amine |
InChI |
InChI=1S/C11H19N2OP/c1-11(2,3)13-15(14,12-4)10-8-6-5-7-9-10/h5-9H,1-4H3,(H2,12,13,14) |
Clé InChI |
WSHNILCKAPXJKT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NP(=O)(C1=CC=CC=C1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


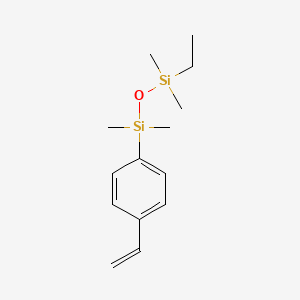
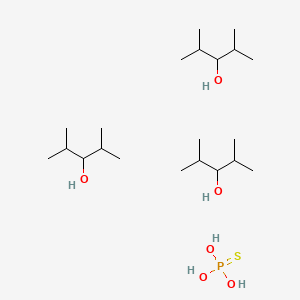
![4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14321529.png)
![4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B14321545.png)
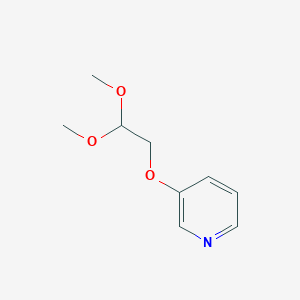
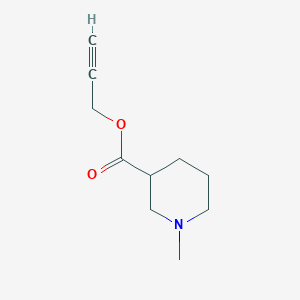
![1',3',3'-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2'-piperidine]](/img/structure/B14321558.png)


![Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene-](/img/structure/B14321572.png)
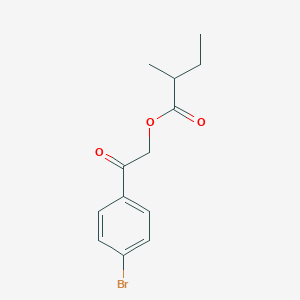
![(1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone]](/img/structure/B14321582.png)


